molecular formula C6H5NO3S2 B2624952 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide CAS No. 214692-07-6

2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide

Cat. No.: B2624952
CAS No.: 214692-07-6
M. Wt: 203.23
InChI Key: ISVLQJUKYOVFKD-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide is an organic compound characterized by a thieno-thiazine ring structure

Preparation Methods

The synthesis of 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide typically involves the Curtius rearrangement of appropriate sulfamoylacylazides. These azides are prepared from known starting materials . The reaction conditions often include the use of solvents and specific temperature controls to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thieno-thiazine ring structure .

Properties

IUPAC Name

1,1-dioxo-4H-thieno[3,2-b][1,4]thiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)4-1-2-11-6(4)7-5/h1-2H,3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVLQJUKYOVFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1(=O)=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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